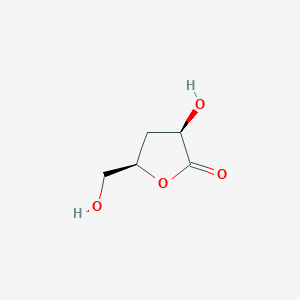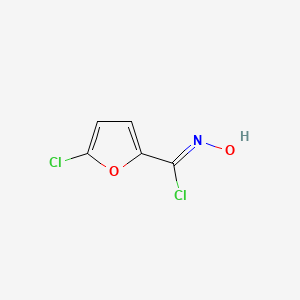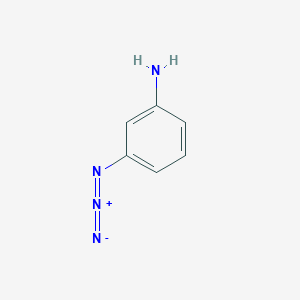
(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one, also known as 3-hydroxy-5-hydroxymethyl oxolan-2-one or HHM, is a versatile molecule with a wide range of applications in scientific research. It is an important intermediate in the synthesis of various drugs and natural products, and is also used in the production of polymers, dyes, and other industrial products. HHM is also used as a reagent in the synthesis of other compounds, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
HHM has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, including drugs and natural products. It is also used in the production of polymers, dyes, and other industrial products. Furthermore, it is used in the synthesis of other compounds, such as amino acids, peptides, and nucleotides. HHM has also been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of HHM is not yet fully understood. However, it is believed to act as an enzyme inhibitor, blocking the activity of certain enzymes involved in the synthesis of proteins and other molecules. It is also thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, HHM has been shown to interact with receptors in the body, which may play a role in its biochemical and physiological effects.
Biochemical and Physiological Effects
HHM has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and other molecules. Additionally, it has been shown to scavenge free radicals and prevent oxidative damage to cells. Furthermore, HHM has been shown to interact with receptors in the body, which may play a role in its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using HHM in lab experiments include its low cost, simple synthesis method, and wide range of applications. It is also relatively safe to use in laboratory settings, and is not known to have any toxic effects. However, there are some limitations to using HHM in lab experiments. For example, it is not soluble in water, and therefore cannot be used in aqueous solutions. Additionally, its mechanism of action is not yet fully understood, and further research is needed to fully understand its biochemical and physiological effects.
Orientations Futures
There are many potential future directions for HHM research. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of drugs and natural products. Furthermore, research could be done to investigate the potential of using HHM in the production of polymers, dyes, and other industrial products. Finally, research could be done to explore the potential of using HHM in the synthesis of other compounds, such as amino acids, peptides, and nucleotides.
Méthodes De Synthèse
HMH is typically synthesized by a two-step process. The first step involves the reaction of 2-bromo-3-methyl-5-hydroxy-1-pentanol with sodium methoxide in methanol to form (3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-onemethyloxolan-2-one. The second step involves the oxidation of (3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-onemethyloxolan-2-one with hydrogen peroxide in acetic acid to form (3R,5R)-(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one(hydroxymethyl)oxolan-2-one. This method is simple and reliable, and can be used to produce large quantities of HHM in a short amount of time.
Propriétés
IUPAC Name |
(3R,5R)-3-hydroxy-5-(hydroxymethyl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-2-3-1-4(7)5(8)9-3/h3-4,6-7H,1-2H2/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIXGZDDWCQCC-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C1O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)[C@@H]1O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid](/img/structure/B6599827.png)
![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)
![1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers](/img/structure/B6599843.png)


![tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B6599871.png)
![(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane](/img/structure/B6599876.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans](/img/structure/B6599880.png)



![2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid](/img/structure/B6599893.png)
